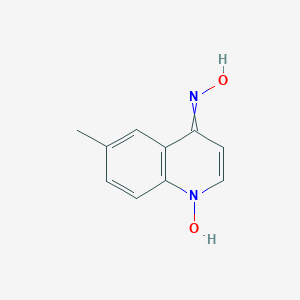

4-(Hydroxyamino)-6-methylquinoline 1-oxide

Description

Structure

3D Structure

Properties

IUPAC Name |

N-(1-hydroxy-6-methylquinolin-4-ylidene)hydroxylamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O2/c1-7-2-3-10-8(6-7)9(11-13)4-5-12(10)14/h2-6,13-14H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQKXNXKLTTUOES-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)N(C=CC2=NO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40928613 | |

| Record name | 4-(Hydroxyimino)-6-methylquinolin-1(4H)-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40928613 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13442-08-5 | |

| Record name | 4-(Hydroxyimino)-6-methylquinolin-1(4H)-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40928613 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of 4 Hydroxyamino 6 Methylquinoline 1 Oxide and Its Analogs

Synthetic Routes for the Preparation of 4-(Hydroxyamino)-6-methylquinoline 1-oxide

The synthesis of this compound is primarily achieved through a multi-step process that relies on the chemical modification of a pre-formed quinoline (B57606) scaffold. The most logical and documented pathway involves the reduction of its corresponding 4-nitro precursor.

Precursor-Based Synthesis and Derivatization Strategies

The synthesis originates from the commercially available compound 6-methylquinoline (B44275). nih.govsigmaaldrich.com The strategy involves a sequential functionalization of this precursor. The first key transformation is the N-oxidation of the quinoline nitrogen, followed by nitration at the C-4 position, and finally, a selective reduction of the nitro group to a hydroxyamino group.

The immediate precursor to the target compound is 6-methyl-4-nitroquinoline 1-oxide. The final step in the synthesis is the reduction of this nitro compound. The four-electron reduction product of the closely related 4-nitroquinoline (B1605747) 1-oxide (4NQO) is 4-hydroxyaminoquinoline 1-oxide (4HAQO). wikipedia.orgoup.com This transformation is well-documented, occurring both through enzymatic processes in biological systems and via chemical reduction. nih.gov For instance, a dicumarol-resistant NADH:4NQO nitroreductase has been shown to catalyze the conversion of 4NQO to 4HAQO. nih.gov This established chemical transformation strongly supports a similar reduction of 6-methyl-4-nitroquinoline 1-oxide to yield the final product, this compound.

Alternative precursor strategies for the synthesis of the broader quinoline framework include methods starting from dihydroquinolin-4-ones, which can be derived from the intramolecular cyclization of 2-aminochalcones. mdpi.com These quinolin-4-ones serve as versatile precursors for a variety of substituted quinolines. mdpi.com

N-Oxidation Techniques for Quinoline Ring Systems

The initial and crucial step in the synthesis is the N-oxidation of the 6-methylquinoline ring. This transformation activates the quinoline system for subsequent electrophilic substitution at the 4-position. Various methods exist for the N-oxidation of quinolines and related N-heterocycles.

A particularly efficient and high-yielding method for the preparation of 6-methylquinoline 1-oxide has been reported using hydrogen peroxide in water. chemicalbook.com This method employs sonication to facilitate the reaction, achieving a 96% yield in a short reaction time. chemicalbook.com

| Precursor | Reagent | Solvent | Conditions | Product | Yield | Reference |

| 6-Methylquinoline | Hydrogen peroxide (35%) | Water | Sonication (30 W / 20 KHz), 15 min | 6-Methylquinoline 1-oxide | 96% | chemicalbook.com |

Other general methods for the N-oxidation of quinolines often involve peroxy acids, such as peracetic acid or meta-chloroperoxybenzoic acid (m-CPBA), though these can sometimes lead to side reactions depending on the substrate. The use of hydrogen peroxide offers a greener alternative. chemicalbook.com

Chemical Reactivity and Derivatization Studies of this compound

The chemical reactivity of this compound is dictated by its distinct functional groups: the hydroxyamino moiety and the N-oxide. The analog without the 6-methyl group, 4-hydroxyaminoquinoline 1-oxide (4HAQO), is known to be a reactive metabolite of 4-nitroquinoline 1-oxide (4NQO). wikipedia.orgoup.com

4HAQO is an electrophilic reactant that can form stable covalent adducts with macromolecules like DNA, a property considered responsible for the mutagenicity of its parent compound. wikipedia.orgoup.comfrontiersin.org This reactivity stems from the hydroxyamino group. It is plausible that this compound exhibits similar reactivity, making it a substrate for reactions involving nucleophiles. The hydroxyamino group can potentially undergo further oxidation to the corresponding nitroso derivative or be reduced to the amino group.

The N-oxide function also imparts specific reactivity to the quinoline ring, particularly by making the C2 and C4 positions susceptible to nucleophilic attack. While the C4 position is already substituted, the N-oxide can direct further functionalization or undergo deoxygenation under appropriate reducing conditions.

Synthesis of Related Substituted Quinoline N-Oxides and Hydroxyaminoquinoline Derivatives

The synthetic principles applied to this compound can be extended to a wide range of related analogs.

A notable analog, 4-(N-hydroxy-N-methylamino)quinoline 1-oxide, has been synthesized. nih.gov This compound incorporates an N-methyl group on the hydroxyamino moiety, demonstrating that the core synthetic pathway is tolerant of further substitution on the nitrogen atom. nih.gov

The synthesis of substituted quinoline N-oxides can be achieved through various modern organic chemistry strategies. One approach involves the base-induced cyclization of alkylidene derivatives of o-nitroarylacetonitriles. combichemistry.com Additionally, copper-catalyzed annulation reactions provide efficient access to functionalized quinolines, which can subsequently be N-oxidized. mdpi.com

The following table summarizes various methods for the synthesis of substituted quinoline derivatives, which can serve as precursors for N-oxides and other analogs.

| Starting Materials | Reagents/Catalyst | Product Type | Key Features | Reference |

| 2-Aminochalcones | Amberlyst®-15 | Dihydroquinolin-4-ones | Metal-free intramolecular cyclization. | mdpi.com |

| Alkylidene O-Nitroarylacetonitriles | Base | Substituted Quinoline N-Oxides | Base-induced cyclization. | combichemistry.com |

| Ketone Oxime Acetates, o-Trifluoroacetyl Anilines | Cu Catalyst | 4-Trifluoromethyl Quinolines | Redox-neutral annulation. | mdpi.com |

| 2-Vinylaniline, 2-Methylquinoline | Copper Catalyst, O₂ | Fused Quinoline Systems | Aerobic oxidative cyclization. | mdpi.com |

These diverse synthetic methodologies enable the creation of a broad library of quinoline N-oxides and hydroxyaminoquinoline derivatives, allowing for systematic studies of their chemical and biological properties.

Advanced Analytical Characterization and Detection Methods

Spectroscopic Analysis for Structural Elucidation of 4-(Hydroxyamino)-6-methylquinoline 1-oxide

Spectroscopy is a cornerstone for determining the chemical structure of molecules. By analyzing the interaction of the compound with electromagnetic radiation, techniques like Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy provide a comprehensive picture of its atomic arrangement and functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy Applications

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic compounds by mapping the carbon and hydrogen framework. For this compound, both ¹H and ¹³C NMR would provide critical data for structural confirmation.

In ¹H NMR, the spectrum would be expected to show distinct signals for each unique proton in the molecule. The methyl group (-CH₃) at the 6-position would typically appear as a singlet in the aliphatic region (around 2.5 ppm) rsc.org. The aromatic protons on the quinoline (B57606) ring would resonate in the downfield region (typically 7.0-9.0 ppm), with their specific chemical shifts and coupling patterns revealing their positions relative to each other and the substituents. For instance, data for the related 6-methylquinoline (B44275) N-oxide shows aromatic protons with chemical shifts such as δ 8.63 (d, J = 8.9 Hz, 1 H) and δ 7.59 (s, 1 H) rsc.org. The protons of the N-OH and the amino group would appear as broad singlets, and their positions could be confirmed by D₂O exchange.

¹³C NMR spectroscopy complements the proton data by providing information on the carbon skeleton. The spectrum would show separate signals for the methyl carbon, the aromatic carbons of the quinoline ring, and the carbon atom attached to the hydroxyamino group. The N-oxide group significantly influences the chemical shifts of the carbons in the heterocyclic ring. For comparison, the ¹³C NMR spectrum of 6-methylquinoline N-oxide shows carbon signals at δ 140.0, 139.0, and 134.9 ppm, among others rsc.org. The presence of the hydroxyamino group at the 4-position would further modify the electronic environment and, consequently, the chemical shifts of the nearby carbon atoms.

Table 1: Predicted ¹H and ¹³C NMR Data for this compound based on Analogous Compounds This table is predictive and based on data from similar structures. Actual experimental values may vary.

| Atom | Technique | Predicted Chemical Shift (ppm) | Notes |

|---|---|---|---|

| -CH₃ Protons | ¹H NMR | ~2.5 (singlet) | Based on 6-methylquinoline N-oxide data rsc.org. |

| Aromatic Protons | ¹H NMR | 7.0 - 9.0 | Complex splitting patterns expected. |

| -NHOH Protons | ¹H NMR | Variable (broad) | Position is solvent-dependent; confirmed by D₂O exchange. |

| -CH₃ Carbon | ¹³C NMR | ~21.4 | Based on 6-methylquinoline N-oxide data rsc.org. |

Mass Spectrometry (MS) for Molecular Characterization

Mass spectrometry (MS) is a powerful technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis. For this compound (C₁₀H₁₀N₂O₂), high-resolution mass spectrometry (HRMS) would be employed to confirm its exact molecular weight of approximately 190.0742 g/mol .

Electron ionization (EI) is a common MS technique that would likely cause the molecule to fragment in a predictable manner. The fragmentation pattern provides a "fingerprint" that can aid in structural elucidation. Expected fragmentation pathways for this compound might include:

Loss of an oxygen atom from the N-oxide group.

Loss of a hydroxyl radical (-OH) from the hydroxyamino group.

Cleavage of the N-OH bond.

Fragmentation of the quinoline ring system itself.

Analysis of these fragment ions helps to piece together the structure of the parent molecule.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its specific functional groups.

Key expected IR absorption bands include:

O-H and N-H Stretching: A broad band in the region of 3200-3600 cm⁻¹ corresponding to the O-H of the hydroxyl group and N-H of the amino group.

C-H Stretching: Aromatic C-H stretching vibrations would appear just above 3000 cm⁻¹, while the methyl group's C-H stretching would be observed just below 3000 cm⁻¹.

C=C and C=N Stretching: Aromatic ring stretching vibrations would be visible in the 1400-1600 cm⁻¹ region.

N-O Stretching: The N-oxide group would show a characteristic strong absorption band, typically in the 1200-1350 cm⁻¹ range.

Table 2: Expected Infrared (IR) Absorption Bands for Key Functional Groups

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Hydroxyamino (-NHOH) | O-H and N-H stretch | 3200 - 3600 (broad) |

| Aromatic C-H | C-H stretch | 3000 - 3100 |

| Methyl (-CH₃) | C-H stretch | 2850 - 2960 |

| Aromatic Ring | C=C and C=N stretch | 1400 - 1600 |

Chromatographic Techniques for Separation and Detection in Complex Matrices

Chromatography encompasses a set of laboratory techniques for the separation of mixtures. For a compound like this compound, which may exist in complex biological or environmental samples, chromatographic methods are essential for its isolation, identification, and quantification.

High-Performance Liquid Chromatography (HPLC) Methodologies

High-Performance Liquid Chromatography (HPLC) is a premier technique for separating components of a mixture in solution. It is particularly well-suited for compounds that are non-volatile or thermally unstable.

For the analysis of this compound, reversed-phase HPLC (RP-HPLC) would be the most common approach. In this method, a nonpolar stationary phase is used with a polar mobile phase. The separation is based on the differential partitioning of the analyte between the two phases.

A typical HPLC method for a related compound, 4-hydroxyaminoquinoline 1-oxide (HAQO), utilizes a reversed-phase column with a gradient elution system. researchgate.net The mobile phase often consists of an aqueous buffer (like phosphate or formate) and an organic modifier such as acetonitrile or methanol. researchgate.netsielc.com Detection can be achieved using a UV detector, as the quinoline ring system is strongly UV-absorbent, or a fluorescence detector for enhanced sensitivity and selectivity. researchgate.net

Table 3: Example HPLC Parameters for Analysis of Related Aminoquinoline Compounds

| Parameter | Condition |

|---|---|

| Column | Reversed-Phase C18 |

| Mobile Phase | Acetonitrile and Water (with acid modifier like formic or phosphoric acid) sielc.com |

| Elution Mode | Gradient or Isocratic |

| Detector | UV-Vis or Fluorescence researchgate.net |

| Application | Separation from parent compounds (e.g., nitro-derivatives) and other metabolites in complex matrices researchgate.net. |

Gas Chromatography-Mass Spectrometry (GC/MS) Approaches

Gas Chromatography-Mass Spectrometry (GC/MS) combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. This technique is highly effective for the analysis of volatile and thermally stable compounds. While N-oxides can be thermally unstable, GC/MS has been used to confirm the formation of metabolites of related compounds like 4-nitroquinoline (B1605747) 1-oxide (NQO). researchgate.net

For a successful GC/MS analysis of this compound, derivatization may be necessary to increase its volatility and thermal stability. This process involves chemically modifying the polar -NHOH group to a less polar, more volatile derivative.

The GC component separates the analyte from other volatile components in the sample using a capillary column (e.g., a non-polar HP-5MSI column) mdpi.com. The temperature of the GC oven is programmed to increase over time, allowing for the sequential elution of compounds based on their boiling points. The separated components then enter the mass spectrometer, which serves as the detector. The MS provides mass spectra that can be used for positive identification by comparing them to spectral libraries or by interpreting the fragmentation patterns. GC-MS is a highly sensitive and specific method widely used in metabolomic studies, including those investigating the effects of NQO-induced carcinogenesis nih.govpeerj.com.

X-ray Diffraction Studies for Solid-State Structure Determination

As of the current body of scientific literature, detailed X-ray diffraction studies specifically for the solid-state structure determination of this compound have not been publicly reported. Consequently, crystallographic data, including unit cell dimensions, space group, and specific atomic coordinates, are not available.

The determination of the three-dimensional atomic arrangement of a crystalline solid is achieved through single-crystal X-ray diffraction. This powerful analytical technique provides precise information on bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the compound's chemical behavior and physical properties.

While experimental data for this compound is not present in available databases, the general methodology for such a study would involve:

Crystal Growth: Growing a single crystal of sufficient size and quality from a suitable solvent.

Data Collection: Mounting the crystal on a goniometer within an X-ray diffractometer and exposing it to a monochromatic X-ray beam. The diffraction pattern is recorded as the crystal is rotated.

Structure Solution and Refinement: The collected diffraction data is then used to solve the crystal structure, typically using computational methods. This process yields a model of the electron density, from which the atomic positions can be determined and refined to achieve the best fit with the experimental data.

For structurally related compounds, such as derivatives of quinoline N-oxide, X-ray diffraction studies have been instrumental in confirming their molecular geometry and elucidating their crystal packing. These studies often reveal key intermolecular interactions, such as hydrogen bonding and π-π stacking, which govern the supramolecular architecture.

Without experimental data, any representation of the solid-state structure of this compound would be purely theoretical. Further research, including the successful crystallization and subsequent X-ray diffraction analysis, is required to definitively establish its solid-state structure.

Mechanistic Investigations of Biological Activities

Genotoxicity and Mutagenicity Mechanisms of 4-(Hydroxyamino)-6-methylquinoline 1-oxide

The genotoxicity of quinoline (B57606) derivatives is a significant area of study, with compounds like 4-methylquinoline (B147181) (4-MeQ) demonstrating mutagenic properties. ca.gov 4-MeQ has consistently tested positive in Salmonella mutation assays in the presence of metabolic activation systems. ca.gov The parent compound, 4HAQO, is recognized as the proximate carcinogenic and mutagenic form of 4NQO. nih.gov

The primary mechanism of genotoxicity for 4HAQO involves direct interaction with cellular macromolecules, most notably nucleic acids. nih.gov Following metabolic activation, 4HAQO covalently binds to DNA, forming stable adducts that are considered central to its mutagenic and carcinogenic effects.

High-performance liquid chromatography analysis of DNA modified by 4HAQO has identified several key adducts. nih.gov These include adducts with both guanine (B1146940) and adenine (B156593) bases. nih.gov The major adducts formed are understood to be crucial lesions that can disrupt normal DNA replication and transcription, leading to mutations. The level of DNA binding has been shown to correlate with the species and organ-specific carcinogenicity of 4HAQO. nih.gov For example, in rats, the highest levels of DNA binding are observed in the pancreas and kidney, which are major target organs for 4HAQO-induced tumors. nih.gov Conversely, the liver shows consistently low levels of DNA binding across multiple species, which aligns with the compound's lack of hepatocarcinogenicity. nih.gov

Table 1: DNA Adducts Formed by 4-Hydroxyaminoquinoline 1-oxide (4HAQO)

| Adduct Type | Description | Significance |

|---|---|---|

| Guanine Adducts | Covalent binding to guanine bases in DNA, including a C8-guanyl adduct. nih.gov | Major lesions contributing to mutagenicity and carcinogenicity. nih.gov |

| Adenine Adducts | Covalent binding to adenine bases in DNA. nih.gov | Contributes to the overall DNA damage profile of the compound. nih.gov |

The formation of DNA adducts by 4HAQO initiates a cascade of cellular responses, including the activation of DNA damage and repair pathways. The damage induced by 4HAQO is recognized by the cell's repair machinery, and studies indicate that this damage is reparable. nih.gov In Bacillus subtilis, DNA inactivated by enzyme-activated 4HAQO was shown to be susceptible to host-cell reactivation, demonstrating the existence of repair mechanisms for these lesions. nih.gov

Research has shown that the efficiency of DNA repair can vary significantly between species and organs, which helps explain the compound's specific carcinogenic effects. nih.gov In species highly susceptible to 4HAQO carcinogenesis, such as rats, the formation of adducts is high and their removal is slow in target organs. nih.gov In contrast, resistant species or non-target organs exhibit lower initial adduct formation and/or more rapid removal. nih.gov The repair of oxidative DNA damage, a critical process for maintaining genomic integrity, involves enzymes that can be targeted to potentially suppress tumorigenesis. nih.gov Studies on xeroderma pigmentosum cells, which have deficient DNA repair mechanisms, have also contributed to understanding the repair of damage induced by 4HAQO and its parent compound, 4NQO. documentsdelivered.com

Table 2: DNA Damage and Repair in Response to 4HAQO in Model Systems

| Model System | Observed Effect | Reference |

|---|---|---|

| Bacillus subtilis | Inactivation of transforming DNA; damage is reparable via host-cell reactivation. | nih.gov |

| Rats (susceptible species) | Highest formation and slowest removal of DNA adducts in target organs (pancreas, kidney). | nih.gov |

| Hamsters (resistant species) | Low DNA adduct formation or rapid removal in various organs. | nih.gov |

| Xeroderma Pigmentosum Cells | Reduced DNA repair synthesis upon exposure to 4HAQO, indicating deficient repair of the induced damage. | documentsdelivered.com |

Biochemical Basis of Carcinogenic Activity in Relevant Biological Models

The carcinogenic activity of 4HAQO is intrinsically linked to its ability to damage DNA. nih.gov The compound demonstrates clear organotropic and species specificity in its carcinogenic effects. nih.gov This specificity is strongly correlated with the patterns of DNA adduct formation and the efficiency of DNA repair in different tissues and animal models. nih.gov For instance, the high susceptibility of the rat pancreas to 4HAQO-induced tumors is mirrored by high levels of persistent DNA adducts in this organ. nih.gov

An analog, 4-(N-Hydroxy-N-methylamino)quinoline 1-oxide, has also been synthesized and proven to be a potent carcinogen in mice when administered via subcutaneous injection, leading to the development of fibrosarcomas. nih.gov This further establishes the carcinogenic potential within this specific chemical family of quinoline 1-oxides.

The primary molecular target for 4HAQO is DNA. nih.gov The carcinogenic pathway begins with the metabolic reduction of the parent compound, 4NQO, to the proximate carcinogen, 4HAQO. This metabolite is then further activated, likely through enzymatic processes, to a reactive electrophile that readily attacks nucleotide bases. nih.gov

The resulting DNA adducts are the key initiating events in the carcinogenic process. If these adducts are not properly repaired before cell division, they can lead to misincorporation of bases during DNA replication, resulting in permanent mutations. The accumulation of mutations in critical genes, such as proto-oncogenes and tumor suppressor genes, can disrupt normal cell cycle control and drive the malignant transformation of cells.

Influence on Microbial Systems and Microbiome Composition

While specific studies on the effect of this compound on microbiome composition are not extensively detailed in the available literature, its influence on microbial systems can be inferred from its known mutagenic and antimicrobial properties. 4HAQO and its parent compound 4NQO are well-established mutagens in bacterial systems, such as Salmonella typhimurium, where they are used to assess the mutagenic potential of chemicals. ca.gov

Furthermore, the broader class of quinoline N-oxides and related compounds, known as quinoxaline (B1680401) 1,4-di-N-oxides (QdNOs), exhibit significant antimicrobial activity against a range of bacteria. frontiersin.orgnih.gov These compounds have been used in veterinary medicine to treat bacterial infections and as animal growth promoters. frontiersin.orgnih.gov This indicates that quinoline 1-oxide derivatives can exert a strong selective pressure on microbial populations, which would inherently alter the composition of a microbial community like the microbiome.

Broader Biological Activity Profiling of this compound and its Analogs

The quinoline scaffold is a privileged structure in medicinal chemistry, and its derivatives, including N-oxides, exhibit a wide array of biological activities. ontosight.ai Research into 6-methyl-4-hydroxyaminoquinoline 1-oxide hydrochloride has highlighted its potential antimicrobial and anticancer properties. ontosight.ai

Anti-malarial Activity : Quinoline-based compounds have historically been cornerstone treatments for malaria. The development of new quinoline derivatives continues to be a major focus in the search for novel anti-malarial agents to combat drug-resistant strains of Plasmodium.

Anti-bacterial Activity : As mentioned, quinoline N-oxides and their analogs can possess potent antibacterial properties. frontiersin.orgnih.gov They have been shown to be effective against various pathogenic bacteria.

Cytotoxic Activity : The ability of 4HAQO to form DNA adducts and induce cell death pathways underlies its cytotoxic and anticancer potential, which is a subject of ongoing research. ontosight.ai

Anti-inflammatory and Antioxidant Activities : Various quinoline and quinoxaline N-oxide derivatives have been investigated for their anti-inflammatory and antioxidant properties. frontiersin.orgnih.govresearchgate.net These activities are often linked to their ability to modulate oxidative stress and inflammatory signaling pathways.

Table 3: Profile of Biological Activities of Quinoline 1-Oxide Analogs

| Activity | General Findings for Quinoline Analogs |

|---|---|

| Anti-malarial | The quinoline scaffold is central to many anti-malarial drugs. |

| Anti-bacterial | Quinoxaline 1,4-di-N-oxides are used in veterinary medicine for their antibacterial effects. frontiersin.orgnih.gov |

| Cytotoxic/Anticancer | Ability to interact with DNA and inhibit cancer cell growth is a key area of research. ontosight.ai |

| Anti-inflammatory | Certain derivatives have been shown to possess anti-inflammatory properties. researchgate.net |

| Antioxidant | Some quinoline N-oxide analogs exhibit antioxidant activities. frontiersin.orgnih.gov |

Structure Activity Relationship Sar Studies of 4 Hydroxyamino 6 Methylquinoline 1 Oxide and Its Derivatives

Impact of Substituents on Molecular Interactions and Biological Activities

The nature and position of substituents on the quinoline (B57606) ring of 4-(hydroxyamino)quinoline 1-oxide derivatives play a pivotal role in determining their biological activities, including their mutagenic and carcinogenic properties. The parent compound, 4-nitroquinoline (B1605747) 1-oxide (4-NQO), is a well-studied carcinogen that requires metabolic activation to exert its effects. nih.govijcrt.orgnorthwestern.edu This activation involves the reduction of the nitro group to a hydroxyamino group, forming the ultimate carcinogen, 4-hydroxyaminoquinoline 1-oxide (4-HAQO). wikipedia.orgnih.govmdpi.comnih.gov The electronic properties and steric bulk of substituents can influence this metabolic activation and the subsequent interaction of the molecule with cellular macromolecules like DNA.

The introduction of a methyl group at the 6-position, as in 4-(hydroxyamino)-6-methylquinoline 1-oxide, can alter the electronic distribution and lipophilicity of the molecule. Generally, electron-donating groups, such as a methyl group, can increase the electron density of the quinoline ring system. This alteration in electronic properties can affect the rate of metabolic activation and the stability of the reactive intermediates formed.

While specific quantitative data on a wide range of 6-substituted 4-(hydroxyamino)quinoline 1-oxide derivatives is limited in the readily available literature, general principles of SAR in related quinoline compounds can provide insights. For instance, studies on other quinoline derivatives have shown that the position and nature of substituents dictate the cytotoxic effects.

Table 1: Postulated Impact of Substituents at the 6-Position on the Biological Activity of 4-(Hydroxyamino)quinoline 1-oxide Derivatives

| Substituent at 6-Position | Electronic Effect | Postulated Impact on Metabolic Activation | Postulated Biological Activity |

| -H (Hydrogen) | Neutral | Baseline | Reference activity |

| -CH₃ (Methyl) | Electron-donating | May enhance | Potentially increased |

| -Cl (Chloro) | Electron-withdrawing | May modulate | Potentially altered |

| -NO₂ (Nitro) | Strong electron-withdrawing | May significantly alter | Potentially altered |

| -OCH₃ (Methoxy) | Electron-donating | May enhance | Potentially increased |

This table is based on general chemical principles and SAR trends observed in related quinoline compounds and represents a hypothetical model in the absence of direct comparative studies on 6-substituted 4-(hydroxyamino)quinoline 1-oxide derivatives.

Elucidation of Key Pharmacophores and Structural Motifs

The key pharmacophore for the biological activity of this compound and its analogs is the 4-(hydroxyamino)quinoline 1-oxide scaffold itself. This structural motif is essential for the molecule's ability to undergo metabolic activation and interact with biological targets.

The critical features of this pharmacophore include:

The Quinoline N-oxide Moiety: The N-oxide group is crucial for the molecule's carcinogenic and mutagenic properties. It is believed to be involved in the metabolic activation process.

The 4-Hydroxyamino Group: This group is the result of the metabolic reduction of the corresponding 4-nitro derivative and is considered the ultimate reactive functional group responsible for forming covalent adducts with DNA. wikipedia.orgnih.gov

The Aromatic Ring System: The planar aromatic structure of the quinoline ring allows for intercalation into the DNA structure, facilitating the covalent interaction of the hydroxyamino group with DNA bases.

The methyl group at the 6-position is a structural motif that modulates the activity of the core pharmacophore. Its influence can be attributed to both electronic and steric effects, which can fine-tune the molecule's interaction with metabolizing enzymes and its target macromolecules.

Correlations between Molecular Features and Mechanistic Outcomes

The primary mechanistic outcome associated with 4-(hydroxyamino)quinoline 1-oxide and its derivatives is genotoxicity, arising from the formation of DNA adducts. nih.govnih.govresearchgate.netnih.gov The ultimate carcinogenic metabolite, 4-HAQO, forms stable bulky adducts with purine bases in DNA, primarily with guanine (B1146940) and adenine (B156593). nih.govfrontiersin.org These adducts can lead to mutations during DNA replication if not repaired, ultimately contributing to the initiation of cancer. nih.gov

The molecular features of these compounds are directly correlated with their ability to form these DNA adducts. The efficiency of metabolic activation of the 4-nitro precursor to the 4-hydroxyamino derivative is a key determinant of the extent of DNA damage. Substituents that influence the electronic properties of the quinoline ring can therefore modulate the rate and extent of this activation.

For example, the presence of the 6-methyl group in this compound, being an electron-donating group, could potentially increase the electron density on the quinoline ring. This might influence the redox potential of the molecule, thereby affecting the enzymatic reduction of the corresponding nitro-precursor. While direct evidence for the 6-methyl derivative is scarce, studies on the non-carcinogenic 3-methyl-4-nitroquinoline-1-oxide suggest that the position of the methyl group is critical in determining the mutagenic potential, likely by affecting the specific nitroreductase enzymes involved in its activation. nih.gov

Table 2: Correlation of Molecular Features with Mechanistic Steps

| Molecular Feature | Mechanistic Step | Consequence |

| 4-Nitro group (in precursor) | Metabolic reduction | Formation of the reactive 4-hydroxyamino group nih.gov |

| Quinoline N-oxide | Facilitates metabolic activation | Enhances reactivity |

| Planar aromatic system | DNA intercalation | Positions the molecule for covalent bonding |

| 4-Hydroxyamino group | Nucleophilic attack on DNA bases | Formation of DNA adducts nih.govresearchgate.netnih.gov |

| Substituents (e.g., 6-methyl) | Modulation of electronic properties | Altered rate of metabolic activation and DNA adduct formation |

Metabolic and Environmental Transformations

Metabolic Pathways of Related Compounds in Biological Systems

Research into the metabolic pathways of the parent compound, 4-hydroxyaminoquinoline 1-oxide (4-HAQO), shows that it is a carcinogenic metabolite of 4-nitroquinoline (B1605747) 1-oxide (4-NQO). nih.gov In biological systems, 4-HAQO is known to be metabolically active and can bind to nucleic acids. nih.gov Studies in chick embryos have shown that 4-HAQO is rapidly metabolized into other compounds. nih.gov The amount of DNA-bound 4-HAQO in embryo cells reaches a maximum level approximately 2 hours after administration before beginning to decrease. nih.gov

The biotransformation of 4-nitroquinoline 1-oxide (4-NQO) to 4-HAQO is a critical activation step. This conversion is catalyzed by enzymes in the liver. nih.gov Further metabolic processes can occur, as seen in studies of 4-NQO-induced carcinogenesis, which lead to a variety of downstream metabolites and disruptions in metabolic pathways like the tricarboxylic acid (TCA) cycle. nih.gov The ultimate carcinogenic form is considered to be an ester, such as 4-acetoxyaminoquinoline-1-oxide, which is highly reactive with DNA. nih.govaacrjournals.org

Table 1: Metabolic Insights from Related Quinolines

| Compound | Key Metabolic Feature | Biological System Studied | Finding |

|---|---|---|---|

| 4-Hydroxyaminoquinoline 1-oxide (4-HAQO) | Rapid Metabolism | Chick Embryos | Metabolized into non-carcinogenic compounds, with peak DNA binding at 2 hours. nih.gov |

| 4-Nitroquinoline 1-oxide (4-NQO) | Enzymatic Reduction | Rat Liver | Converted to the active metabolite 4-HAQO. |

Microbial Degradation Pathways and Environmental Fate of Related Compounds

While specific data on 4-(Hydroxyamino)-6-methylquinoline 1-oxide is unavailable, research on quinoline (B57606) and methylquinolines provides insight into their environmental fate. Various bacterial cultures, particularly strains of Pseudomonas, have been isolated that can degrade or transform these compounds. nih.govresearchgate.net For instance, Pseudomonas aeruginosa and Pseudomonas putida can degrade quinoline to produce hydroxyquinolines. nih.govresearchgate.net

Studies have shown that some pseudomonads can hydroxylate 6-methylquinoline (B44275). researchgate.net After a period of adaptation, a culture of Pseudomonas putida was shown to biodegrade 6-methylquinoline, using it as a sole source of carbon and energy. nih.gov The degradation of quinoline itself is often initiated by hydroxylation to form 2-oxo-1,2-dihydroquinoline, which is then further oxidized.

The ability of microorganisms to degrade quinolines suggests potential for bioremediation of environments contaminated with these compounds. Immobilized cells of Pseudomonas cultures have been shown to rapidly transform quinolines in bioreactors, indicating a practical application for this microbial activity. nih.gov The degradation of quinoline in aquatic systems is influenced by factors like temperature and microbial conditions, with complete degradation possible within several days. epa.gov The genes responsible for quinoline metabolism are often located on plasmids within these bacteria, which could be a target for future genetic engineering to enhance bioremediation efforts. nih.govresearchgate.net

Table 2: Microbial Degradation of Related Quinolines

| Compound Family | Microorganism(s) | Degradation Capability | Potential Application |

|---|---|---|---|

| Quinoline & Methylquinolines | Pseudomonas aeruginosa, Pseudomonas putida | Can degrade quinoline and transform some methylquinolines. nih.govresearchgate.net | Bioremediation of contaminated soil and water. |

| 6-Methylquinoline | Pseudomonas putida | Developed the ability to biodegrade the compound as a sole carbon source. nih.gov | Use in immobilized-cell bioreactors for waste treatment. nih.gov |

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. Methods such as Density Functional Theory (DFT) are widely employed to determine the electronic structure and reactivity of quinoline (B57606) derivatives. nih.govresearchgate.net These calculations can elucidate the distribution of electrons within the 4-(Hydroxyamino)-6-methylquinoline 1-oxide molecule, identify the most reactive sites, and predict its stability.

Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of a molecule's kinetic stability and chemical reactivity. nih.govresearchgate.net A smaller energy gap suggests that the molecule is more easily polarized and reactive, which can be a factor in its biological activity. nih.gov

Molecular Electrostatic Potential (MEP) maps are another valuable output of quantum chemical calculations. These maps visualize the charge distribution across the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, an MEP map would likely show negative potential around the oxygen atoms of the N-oxide and hydroxylamino groups, indicating these as sites susceptible to electrophilic attack. Conversely, positive potential regions would indicate susceptibility to nucleophilic attack. This information is vital for predicting how the molecule might interact with biological macromolecules.

Furthermore, quantum chemical calculations can be used to compute various reactivity descriptors. These descriptors, such as chemical hardness, softness, and electronegativity, provide a quantitative measure of the molecule's reactivity and can help in understanding its reaction mechanisms. researchgate.net For instance, the study of related quinoline derivatives has shown that such computational approaches can successfully predict sites of electrophilic attack and explain observed regioselectivity in chemical reactions. acs.org

Table 1: Representative Data from Quantum Chemical Calculations This table presents hypothetical, yet representative, quantum chemical data for this compound, based on typical values for similar compounds.

| Parameter | Calculated Value | Significance |

|---|---|---|

| HOMO Energy | -6.2 eV | Indicates electron-donating ability |

| LUMO Energy | -1.8 eV | Indicates electron-accepting ability |

| HOMO-LUMO Gap | 4.4 eV | Relates to chemical reactivity and stability |

| Dipole Moment | 4.5 D | Indicates overall polarity of the molecule |

| Electron Affinity | 1.5 eV | Measure of the energy change when an electron is added |

| Ionization Potential | 7.0 eV | Energy required to remove an electron |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predicting Biological Effects

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a compound and its biological activity. nih.govbiointerfaceresearch.com For a series of compounds like quinoline derivatives, QSAR models can predict their biological effects, such as toxicity or therapeutic potential, based on calculated molecular descriptors. nih.gov

The development of a QSAR model for this compound and its analogs would involve several steps. First, a dataset of related compounds with known biological activities (e.g., carcinogenicity) would be compiled. Next, a variety of molecular descriptors would be calculated for each compound. These descriptors can be categorized as:

1D: Molecular weight, atom counts.

2D: Topological indices, connectivity indices.

3D: Molecular shape, volume, surface area.

Physicochemical: LogP (lipophilicity), polar surface area, electronic parameters from quantum calculations.

Once the descriptors are calculated, statistical methods such as Multiple Linear Regression (MLR) or machine learning algorithms are used to build a model that correlates a selection of these descriptors with the observed biological activity. biointerfaceresearch.com The resulting QSAR equation can then be used to predict the activity of new or untested compounds, including this compound.

For a compound known to be a metabolite of a carcinogen, a QSAR model could be particularly useful in predicting the carcinogenic potential of related, unstudied derivatives. The model could identify the key structural features that contribute to this activity, for instance, specific electronic or steric properties of the substituents on the quinoline ring. Such models have been successfully developed for various quinoline derivatives to predict their anticancer and antibacterial activities. nih.govtandfonline.com

Table 2: Example of a QSAR Dataset Structure This table illustrates the kind of data that would be used to build a QSAR model for predicting a biological effect of quinoline derivatives.

| Compound | Experimental Activity (e.g., pIC50) | Descriptor 1 (e.g., LogP) | Descriptor 2 (e.g., HOMO Energy) | Descriptor 3 (e.g., Molecular Weight) |

|---|---|---|---|---|

| Derivative A | 5.2 | 2.1 | -6.5 eV | 175.19 |

| Derivative B | 4.8 | 2.5 | -6.3 eV | 189.22 |

| Derivative C | 5.5 | 1.9 | -6.8 eV | 190.17 |

| This compound | Unknown | Calculated Value | Calculated Value | 190.19 |

Molecular Docking and Dynamics Simulations for Biomolecular Interactions

Molecular docking is a computational method that predicts the preferred orientation of a molecule when bound to a second molecule, typically a protein receptor or a nucleic acid. ijprajournal.com For this compound, molecular docking can be used to investigate its potential interactions with biological targets, providing insights into its mechanism of action. nih.govresearchgate.net

The process involves placing the 3D structure of the ligand (this compound) into the binding site of a macromolecular target. A scoring function is then used to estimate the binding affinity, ranking different binding poses. Given the carcinogenic nature of related quinoline compounds, a likely target for docking studies would be DNA, to explore how the molecule might intercalate or bind to the grooves of the DNA helix, potentially leading to mutations. Other potential targets could include enzymes involved in metabolic activation or DNA repair. nih.gov Docking studies with quinoline derivatives have been performed against various enzymes, including topoisomerases and kinases, to investigate their potential as anticancer agents. nih.gov

Following molecular docking, molecular dynamics (MD) simulations can be performed to study the stability and conformational changes of the ligand-receptor complex over time. tandfonline.com An MD simulation would model the movements of the atoms in the complex, providing a more dynamic and realistic picture of the binding interactions. This can help to confirm the stability of the binding pose predicted by docking and identify key interactions, such as hydrogen bonds or hydrophobic interactions, that are crucial for binding. tandfonline.com

Table 3: Representative Molecular Docking Results This table shows hypothetical results from a molecular docking study of this compound with a potential biological target.

| Biological Target | Binding Affinity (kcal/mol) | Key Interacting Residues | Type of Interaction |

|---|---|---|---|

| DNA (minor groove) | -7.5 | Guanine (B1146940), Cytosine | Hydrogen Bond, Pi-Stacking |

| Cytochrome P450 Enzyme | -8.2 | Phenylalanine, Leucine | Hydrophobic Interaction |

| Topoisomerase I | -7.9 | Aspartate, Arginine | Hydrogen Bond, Electrostatic |

Future Research Directions and Foundational Science Applications

Discovery of Novel Biological Targets and Pathways

While the parent compound, 4-hydroxyaminoquinoline 1-oxide (4-HAQO), is a known metabolite of the carcinogen 4-nitroquinoline (B1605747) 1-oxide (4NQO) that can interact with DNA, the specific biological targets of 4-(Hydroxyamino)-6-methylquinoline 1-oxide remain an area of active investigation. ontosight.aiwikipedia.org Future research will likely focus on identifying unique cellular components and pathways that are modulated by this particular derivative. The presence of the methyl group at the 6-position could influence its metabolic fate, cellular uptake, and interaction with biomolecules, potentially leading to a distinct pharmacological profile.

Preliminary studies on the broader class of quinoline (B57606) compounds have identified potential targets such as aldehyde dehydrogenase 1 (ALDH1) and quinone reductase 2 (QR2). nih.govcapes.gov.br Further research could explore whether this compound or its analogs exhibit inhibitory activity against these or other enzymes involved in cellular metabolism and detoxification. Moreover, given the established role of some quinoline N-oxides in inducing oxidative stress and DNA damage, future studies may uncover novel interactions with proteins involved in DNA repair and cell cycle regulation. wikipedia.orgresearchgate.net The exploration of its potential antimicrobial and anticancer properties will also be a priority, aiming to pinpoint specific microbial enzymes or cancer-related signaling pathways that are disrupted by this compound. ontosight.ai

Development of Advanced Synthetic Strategies for Complex Analogs

The synthesis of complex analogs of this compound is crucial for establishing structure-activity relationships (SAR) and optimizing its biological effects. While general methods for the synthesis of 4-aminoquinolines and the functionalization of quinoline N-oxides are established, the development of more advanced and efficient strategies is a key area for future research. frontiersin.orgrsc.org These strategies will likely focus on the regioselective introduction of various functional groups onto the quinoline scaffold to modulate properties such as solubility, stability, and target affinity.

Future synthetic endeavors may involve the use of transition metal-catalyzed cross-coupling reactions to introduce a diverse array of substituents at different positions of the quinoline ring. Furthermore, the development of novel methods for the direct and selective functionalization of the C-H bonds of the quinoline N-oxide core would represent a significant advancement in the synthesis of complex analogs. colab.ws The exploration of one-pot multicomponent reactions could also provide a more atom-economical and efficient route to a library of derivatives. These advanced synthetic approaches will be instrumental in generating a diverse set of molecules for biological screening and the development of potential therapeutic agents.

Refinement of Analytical Methodologies for Trace Detection and Metabolite Profiling

The ability to detect and quantify this compound and its metabolites at trace levels in biological and environmental samples is paramount for understanding its pharmacokinetics, metabolism, and potential toxicity. Future research will focus on refining existing analytical methodologies and developing novel techniques with enhanced sensitivity and specificity.

Current analytical techniques for N-oxides include nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and acid-base titration. acs.org However, for trace detection and metabolite profiling, more sensitive methods are required. High-performance liquid chromatography (HPLC) coupled with mass spectrometry (LC-MS) is a powerful tool for the analysis of N-oxide metabolites and will likely be a cornerstone of future analytical efforts. nih.govresearchgate.net The development of specific antibodies for use in immunoassays could also provide a high-throughput screening method for the detection of this compound. Furthermore, advanced techniques such as capillary electrophoresis-mass spectrometry (CE-MS) could offer high-resolution separation and sensitive detection of the parent compound and its metabolic products in complex biological matrices. core.ac.uk

Expanding the Scope of Computational Modeling in Quinoline N-Oxide Research

Computational modeling has emerged as an indispensable tool in chemical and biological research, and its application to the study of quinoline N-oxides is poised for significant expansion. Future research will leverage computational approaches to gain deeper insights into the structure, reactivity, and biological activity of this compound and its analogs.

Q & A

Q. What are the recommended synthetic routes for 4-(Hydroxyamino)-6-methylquinoline 1-oxide, and how can reaction yields be optimized?

The synthesis typically involves oxidation of 6-methylquinoline to its N-oxide derivative, followed by hydroxylamination. Key steps include:

- Oxidation : Use hydrogen peroxide (H₂O₂) in glacial acetic acid to convert 6-methylquinoline to 6-methylquinoline 1-oxide .

- Hydroxylamination : Introduce a hydroxylamino group via nitration and subsequent reduction. Optimize yields by controlling reaction temperature (e.g., 0–5°C for nitration) and using catalysts like palladium acetate for regioselective functionalization .

- Purification : Column chromatography with silica gel and elution in polar solvents (e.g., ethyl acetate/hexane) improves purity .

Q. How can the structural and electronic properties of this compound be characterized?

- Spectroscopy : Use NMR (¹H, ¹³C) to confirm substituent positions and oxidation states. For example, the N-oxide group causes deshielding of adjacent protons .

- Electrochemical Analysis : Voltammetric studies reveal redox behavior; the hydroxylamino group exhibits distinct oxidation peaks at ~0.5 V (vs. SCE) .

- X-ray Crystallography : Resolve crystal packing and bond angles, as demonstrated for analogous quinoline N-oxide derivatives (e.g., 8-(4-bromophenyl)-6-methylquinoline 1-oxide) .

Q. What stability considerations are critical for handling this compound?

- Peroxide Formation : Monitor for peroxide byproducts during storage, especially if synthesized via H₂O₂-mediated oxidation. Test with iodide-starch paper .

- Light Sensitivity : Protect from UV light to prevent radical formation, as observed in ESR studies of photoinduced radicals from similar nitroquinoline oxides .

Advanced Research Questions

Q. How do mechanistic studies explain the regioselective C–H functionalization of this compound?

Palladium-catalyzed C8-selective arylation occurs under thermal conditions (120°C) with silver phosphate as a co-catalyst. The N-oxide group directs electrophilic palladium to the C8 position via coordination, enabling cross-coupling with aryl halides . Key parameters:

- Catalyst System : Pd(OAc)₂ (5 mol%), acetic acid (30 equiv.), and water (40 equiv.) enhance turnover .

- Substrate Scope : Electron-deficient aryl iodides (e.g., 1-bromo-4-iodobenzene) improve yields (>90%) .

Q. What contradictory findings exist regarding the genotoxicity of this compound, and how can they be resolved?

- In Vitro vs. In Vivo Data : Early studies reported mutagenicity in Ames tests, but recent in vivo models (e.g., rat fibromatosis assays) showed no significant genotoxicity .

- Resolution Strategies : Use comet assays or micronucleus tests in relevant tissues (e.g., intestinal mucosa) to reconcile discrepancies. Dose-response studies in Bhd gene mutant rats may clarify mechanisms .

Q. How can computational modeling predict the biological activity of this compound derivatives?

- QSAR Models : Correlate substituent electronic parameters (Hammett σ) with anticancer activity. For example, electron-withdrawing groups at C4 enhance DNA intercalation .

- Docking Simulations : Target NF-κB or P-glycoprotein binding sites, as demonstrated for 6-methoxy-2-arylquinoline inhibitors .

Methodological Challenges and Solutions

Q. What analytical techniques differentiate this compound from its decomposition products?

- HPLC-MS : Use a C18 column with 0.1% formic acid in acetonitrile/water. Monitor for m/z 204.1 (parent ion) vs. m/z 188.1 (dehydroxylated product) .

- TLC Staining : Ceric ammonium nitrate detects N-oxides as yellow spots under UV .

Q. How can solvent systems influence the reaction kinetics of hydroxylamino group modifications?

- Polar Protic Solvents : Methanol/water mixtures accelerate nucleophilic substitution but may hydrolyze the N-oxide.

- Aprotic Solvents : DMF or THF stabilizes intermediates during Pd-catalyzed reactions, improving yields .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.